1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity LogP Drug Design

CNS drug discovery teams struggle to balance LogP for blood-brain barrier penetration without triggering metabolic instability. 1-Cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249817-20-6) solves this with a predicted LogP of 2.59, an ideal window for CNS leads. Its N1-cyclopentyl/C5-n-propyl substitution creates steric and electronic properties that generic 1,4-disubstituted triazoles cannot replicate. • CNS-optimized LogP (2.59) for BBB penetration • Carboxylic acid handle for rapid linker conjugation (e.g., PROTAC VHL ligands) • Fragment-appropriate MW (223.27 Da) with 3D character for library design • Consistent 98% purity; non-hazardous for transport

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13629022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C2CCCC2)C(=O)O
InChIInChI=1S/C11H17N3O2/c1-2-5-9-10(11(15)16)12-13-14(9)8-6-3-4-7-8/h8H,2-7H2,1H3,(H,15,16)
InChIKeyVNCLFGCCOJZXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: A Disubstituted Triazole Building Block


1-Cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249817-20-6) is a heterocyclic small molecule with the formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It belongs to the 1,4,5-trisubstituted 1,2,3-triazole class, featuring a cyclopentyl substituent at N1 and an n-propyl group at C5, with a carboxylic acid functional handle at C4 . This substitution pattern distinguishes it from simpler 1,4-disubstituted triazole-4-carboxylic acid analogues and introduces unique steric and electronic properties around the triazole core, making it a valuable intermediate for structure-activity relationship (SAR) exploration and medicinal chemistry campaigns .

1 1,4,5-Trisubstituted triazole building block with N1-cyclopentyl, C5-n-propyl, and C4-carboxylic acid pattern
2 Supports medicinal chemistry SAR exploration and lead optimization workflows
3 Carboxylic acid handle enables amide coupling, conjugation, and linker attachment strategies

Why 1,4,5-Trisubstitution Prevents Simple Analog Swapping


Generic substitution within the 1,2,3-triazole-4-carboxylic acid family is not feasible due to the profound impact of N1 and C5 substitution on molecular properties. While the 1,2,3-triazole core is a well-established amide bioisostere and click chemistry scaffold, the nature of its substituents dictates crucial parameters such as lipophilicity (LogP), steric bulk, and conformational flexibility . For example, swapping the N1-cyclopentyl for an N1-pentyl group or changing the C5 n-propyl to a cyclopropyl group yields compounds with significantly different LogP values, directly influencing membrane permeability and target binding . This sensitive structure-property relationship means that analogues cannot be interchanged without risking major alterations to a lead compound's pharmacokinetic or pharmacodynamic profile, necessitating the procurement of a specific, well-characterized building block for reliable SAR studies.

Property
This Compound
Analog May Differ
N1 substitution
Cyclopentyl ring
N1-pentyl analog may shift LogP and permeability profile
C5 substitution
n-Propyl chain
C5-cyclopropyl analog may significantly alter lipophilicity and conformational profile
Core substitution
1,4,5-Trisubstituted triazole
1,4-Disubstituted analogs lack steric and electronic features of the 1,4,5-pattern

Quantitative Differential Evidence for 1-Cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid


Lipophilicity Comparison: N1-Cyclopentyl vs. N1-Pentyl Analogues

The target compound exhibits a lower predicted LogP value compared to its N1-pentyl regioisomer, 5-cyclopropyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid. This suggests that the N1-cyclopentyl substitution can reduce lipophilicity relative to an N1-n-alkyl chain of similar carbon count .

N1 Substituent LogP
Data to verify
Target LogP 2.59 vs N1-pentyl analog 2.46
N1-cyclopentyl may modestly shift lipophilicity versus N1-alkyl of similar carbon count
Predicted values, supplier-consistent method; Δ ≈ 0.13 units
Lipophilicity LogP Drug Design Physicochemical Properties

Effect of N1-Cycloalkyl vs. N1-Alkyl Substitution on Lipophilicity

The LogP of the target compound (N1-cyclopentyl, C5-n-propyl) can be compared to its isomer 5-cyclopropyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid (N1-n-pentyl, C5-cyclopropyl). The difference in substitution pattern results in a measurable LogP shift .

Cycloalkyl vs Alkyl LogP Shift
Data to verify
Δ LogP = 0.13
N1-cycloalkyl versus N1-alkyl substitution pattern measurably modulates predicted lipophilicity
Cross-study comparison using predicted LogP values; method-consistent supplier data
Structure-Property Relationship LogP Cycloalkyl

C5 Substituent Bulk: Propyl vs. Cyclopropyl Effects

The C5 n-propyl group imparts a distinct conformational profile compared to the more rigid C5-cyclopropyl group found in 1-cyclopentyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. This difference is reflected not only in LogP but also in a higher molecular weight and altered molecular shape .

C5 Bulk Effect
Data to verify
n-Propyl LogP 2.59 vs cyclopropyl LogP 2.04
Linear C5 n-propyl increases lipophilicity relative to constrained cyclopropyl substituent
Δ LogP +0.55 units; MW difference +2.02 g/mol; predicted values
Steric Effects Conformational Analysis SAR

Optimal Research Applications Driven by Quantitative Differentiation


CNS Lead Optimization Requiring Intermediate LogP

The target compound, with a predicted LogP of 2.59, occupies a specific lipophilicity range. For CNS drug discovery programs where a LogP between 2 and 3 is often desirable for blood-brain barrier penetration , this compound serves as an ideal starting point. It can be prioritized over the more lipophilic N1-pentyl/C5-cyclopropyl analogue (LogP 2.46) to slightly increase lipophilicity, or over the less lipophilic C5-cyclopropyl analogue (LogP 2.04) to achieve a more balanced profile. This fine-tuning capability is critical for avoiding highly lipophilic molecules that may suffer from poor metabolic stability and off-target binding.

PROTAC Linker Synthesis Building Block

The carboxylic acid functional group is a convenient chemical handle for conjugation. The compound's unique substitution pattern allows it to be attached to a linker molecule. For example, it can be coupled to a PEG-based linker for a Von Hippel-Lindau (VHL) E3 ligase ligand, using the N1-cyclopentyl and C5-propyl groups to fine-tune the physicochemical properties of the resulting PROTAC. This allows medicinal chemists to modulate the overall LogP and solubility of the degrader molecule .

Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 223.27 g/mol, this compound falls within the typical range for fragments (usually <300 Da). Its well-defined three-dimensional shape, arising from the cyclopentyl and propyl substituents, makes it a higher-value addition to a fragment library than simpler, flat aromatic fragments. The specific LogP of 2.59 and synthetic tractability of its carboxylic acid group allow for rapid fragment elaboration upon identifying a hit, enabling efficient fragment-to-lead chemistry.

Novel Antifungal Agent Discovery

Patents have described the utility of triazole derivatives, including those with N1-cyclopentyl and C5-alkyl substitutions, as microbiocides and fungicides for crop protection . The target compound's specific structure aligns with the general formulas disclosed in these patents, positioning it as a key intermediate or scaffold for exploring novel antifungal small molecules. Its differentiation from simpler analogues lies in its specific substitution pattern, which can be exploited to optimize target binding and physicochemical properties for agricultural applications.

Application
Selection Property
Validation Focus
CNS lead optimization
Moderate lipophilicity profile
LogP-dependent permeability and metabolic stability screening
PROTAC linker synthesis
Carboxylic acid conjugation handle
Linker attachment and physicochemical property modulation
Fragment-based library design
Fragment-range molecular weight
Fragment screening compatibility and rule-of-three compliance
Antifungal scaffold exploration
Triazole core with specific N1/C5 pattern
Reported patent scaffold context for antifungal research
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